2,2,3,3-Tetrafluoropropanoic anhydride
Overview
Description
2,2,3,3-Tetrafluoropropanoic anhydride is a chemical compound with the molecular formula C6H2F8O3. It is an anhydride derivative of 2,2,3,3-tetrafluoropropionic acid. This compound is characterized by the presence of four fluorine atoms, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoropropanoic anhydride typically involves the dehydration of 2,2,3,3-tetrafluoropropionic acid. This can be achieved using reagents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions . Industrial production methods may involve similar dehydration processes, often optimized for higher yields and purity.
Chemical Reactions Analysis
2,2,3,3-Tetrafluoropropanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2,3,3-tetrafluoropropionic acid.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the anhydride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature may influence its reactivity under certain conditions.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: Its derivatives may be explored for potential pharmaceutical applications due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropanoic anhydride primarily involves its reactivity as an anhydride. It can react with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropanoic anhydride can be compared with other fluorinated anhydrides and acids, such as:
2,3,3,3-Tetrafluoropropanoic acid: Similar in structure but lacks the anhydride functionality.
2,2-Difluoropropionic acid: Contains fewer fluorine atoms, resulting in different chemical properties.
3,3,3-Trifluoropropionic acid: Another fluorinated acid with distinct reactivity due to the position and number of fluorine atoms
The uniqueness of this compound lies in its high fluorine content and anhydride functionality, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropanoyl 2,2,3,3-tetrafluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O3/c7-1(8)5(11,12)3(15)17-4(16)6(13,14)2(9)10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGWXMJBOPPNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)OC(=O)C(C(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505420 | |
Record name | 2H-Perfluoropropanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337-83-7 | |
Record name | Propanoic acid, 2,2,3,3-tetrafluoro-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Perfluoropropanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-Tetrafluoropropanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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